molecular formula C23H23NO5 B2564682 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2287333-55-3

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No. B2564682
CAS RN: 2287333-55-3
M. Wt: 393.439
InChI Key: UNADGLMQQJSJTD-UHFFFAOYSA-N
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Description

“1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid” is a chemical compound with the CAS Number: 2287333-55-3 . It has a molecular weight of 393.44 . The compound is stored at room temperature and it is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H23NO5/c25-20(26)22-9-10-23(12-22,29-14-22)13-24-21(27)28-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,27)(H,25,26) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis process. It allows for selective removal in the presence of various other sensitive groups, making it invaluable in the synthesis of complex organic molecules, such as nucleic acid fragments. For instance, the Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution, leaving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

Asymmetric Synthesis

This compound is instrumental in the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions. These reactions are critical for the creation of chiral molecules that are of high interest in drug discovery and development due to their specificity and activity. The process involves chiral iminium ions and yields cycloadducts with significant diastereoselectivity, demonstrating the compound's utility in synthesizing stereochemically complex structures (Waldmann & Braun, 1991).

Synthesis of Peptidomimetics

The compound plays a crucial role in the efficient synthesis of peptidomimetics, such as azabicycloalkane amino acids, which serve as rigid dipeptide mimics. These mimetics are essential tools for structure-activity studies in peptide-based drug discovery, highlighting the compound's importance in creating novel therapeutic agents. An efficient synthesis route has been developed for diastereomers of these mimetics, showcasing the versatility of the compound in facilitating complex organic syntheses (Mandal et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-20(26)22-9-10-23(12-22,29-14-22)13-24-21(27)28-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNADGLMQQJSJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

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